1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine
Description
1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine is a piperazine derivative featuring a naphthalene core substituted with a trifluoroethoxy group at the 2-position and a piperazine moiety at the 1-position via a methyl linker. This compound’s structure combines the electron-withdrawing trifluoroethoxy group with the planar aromatic naphthalene system, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
Molecular Formula |
C17H19F3N2O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-[[2-(2,2,2-trifluoroethoxy)naphthalen-1-yl]methyl]piperazine |
InChI |
InChI=1S/C17H19F3N2O/c18-17(19,20)12-23-16-6-5-13-3-1-2-4-14(13)15(16)11-22-9-7-21-8-10-22/h1-6,21H,7-12H2 |
InChI Key |
LSMOFSMPNYTUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC3=CC=CC=C32)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)naphthalene with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-(2,2,2-Trifluoroethoxy)naphthalen-1-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-((2-Methoxynaphthalen-1-yl)methyl)piperazine
- Structural Difference : The trifluoroethoxy group in the target compound is replaced by a methoxy (-OCH₃) group.
- Impact on Properties: Electron Effects: Methoxy is electron-donating via resonance, while trifluoroethoxy is strongly electron-withdrawing due to the -CF₃ group. Lipophilicity: Trifluoroethoxy increases lipophilicity (higher logP) compared to methoxy, improving membrane permeability but reducing aqueous solubility.
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine
- Structural Difference : A 3-chlorophenyl group replaces the trifluoroethoxy-naphthalene system.
- Impact on Properties :
- Electronic Effects : Chlorine is electron-withdrawing but less so than -CF₃. The naphthalene system in the target compound may enhance π-π stacking interactions.
- Bioactivity : Chlorophenyl derivatives are often associated with antimicrobial activity (e.g., ), while trifluoroethoxy-naphthalene may target different pathways due to distinct electronic profiles .
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine
- Structural Difference : A sulfonyl group and propenyl chain replace the trifluoroethoxy and methyl-piperazine groups.
- Steric Effects: The propenyl chain introduces conformational flexibility, unlike the rigid naphthalene-methyl linker in the target compound .
Dopamine Transporter Ligands (e.g., GBR 12909 Derivatives)
- Structural Difference : These compounds feature diphenylmethoxy or fluorophenyl groups instead of trifluoroethoxy-naphthalene.
- Impact on Properties :
Comparative Data Table
| Compound Name | Substituent | logP (Predicted) | Key Biological Activity | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2-Trifluoroethoxy | ~3.5 | Potential CNS/antimicrobial | High (CF₃ stability) |
| 1-((2-Methoxynaphthalen-1-yl)methyl)piperazine | 2-Methoxy | ~2.8 | Research chemical | Moderate |
| 1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine | 3-Chlorophenyl | ~4.0 | Antimicrobial | Moderate |
| GBR 12909 Derivatives | Bis(4-fluorophenyl) | ~5.2 | Dopamine reuptake inhibition | High |
Key Research Findings
- Electronic Effects : The trifluoroethoxy group’s electron-withdrawing nature enhances binding to electron-deficient biological targets, such as enzymes with hydrophobic active sites .
- Solubility vs. Permeability : While the target compound’s lipophilicity improves membrane permeability, it may require formulation adjustments to enhance aqueous solubility for therapeutic use .
- Toxicity Profile : Trifluoroethoxy derivatives generally exhibit lower cytotoxicity compared to chlorinated analogs, as seen in antimicrobial studies ( vs. 18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
